3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure. The presence of a fluorophenyl group and a prop-2-yn-1-ylthio substituent adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring, followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the triazole ring.
Substitution: The fluorophenyl and prop-2-yn-1-ylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could result in derivatives with different functional groups.
Scientific Research Applications
3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-chlorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(4-(4-bromophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
Uniqueness
The uniqueness of 3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence its reactivity and interaction with biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h1,3-10,12,21H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYGLIYKGPZKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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